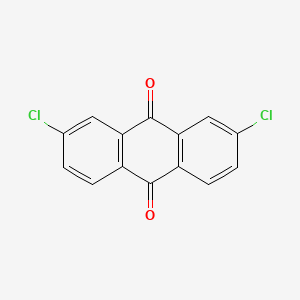![molecular formula C15H13ClFN B12467425 4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline](/img/structure/B12467425.png)
4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline is an organic compound that features a complex aromatic structure This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a vinyl group and a methylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-fluorobenzaldehyde.
Vinylation: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to introduce the vinyl group, forming 2-chloro-6-fluorostyrene.
Amination: The final step involves the nucleophilic substitution of the styrene with N-methylaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the vinyl group to an ethyl group.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Ethyl derivatives
Substitution: Various substituted anilines
Applications De Recherche Scientifique
4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-6-fluorophenylacetic acid
- (E)-N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine
- Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate
Uniqueness
4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline is unique due to its specific combination of substituents and the presence of both a vinyl group and a methylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H13ClFN |
|---|---|
Poids moléculaire |
261.72 g/mol |
Nom IUPAC |
4-[2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline |
InChI |
InChI=1S/C15H13ClFN/c1-18-12-8-5-11(6-9-12)7-10-13-14(16)3-2-4-15(13)17/h2-10,18H,1H3 |
Clé InChI |
KXVXICBOMOGFMH-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12467356.png)
![N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B12467361.png)
![Oxolan-3-yl 4-{6-[5-(4-ethoxy-1-isopropylpiperidin-4-yl)pyridin-2-yl]pyrrolo[1,2-b]pyridazin-4-yl}piperazine-1-carboxylate](/img/structure/B12467372.png)
![3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467385.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12467386.png)
![4-[(3-Bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B12467387.png)
![3-[4-(4-Oxo-2-propylquinazolin-3-yl)butyl]-2-propylquinazolin-4-one](/img/structure/B12467389.png)


![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B12467401.png)
![2-[4-(benzyloxy)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467407.png)
![2-[4-(3,4-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12467417.png)

